2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
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Overview
Description
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone is a member of flavanones.
This compound is a natural product found in Broussonetia papyrifera with data available.
Scientific Research Applications
1. Synthesis Methods and Derivative Formation
- Flavanones, including derivatives similar to the specified compound, have been synthesized through various methods. For instance, hypervalent iodine oxidation of flavanones was used to create methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates, showcasing the chemical versatility of such compounds (Prakash & Tanwar, 1995).
2. Biological Activities and Potential Applications
- Prenylated flavanone derivatives from plants like Macaranga conifera have shown inhibitory activity against cyclooxygenase-2, suggesting potential anti-inflammatory applications (Jang et al., 2002).
- Certain flavanones, including structurally related compounds, have demonstrated potential as natural inhibitors in cancer chemoprevention, indicating their applicability in oncological research (Kinghorn et al., 2004).
- Dihydrochalcones, closely related to flavanones, have been evaluated as novel radical scavenging antioxidants, suggesting the compound's relevance in studies related to oxidative stress and its management (Nakamura et al., 2003).
3. Antimicrobial Properties
- Synthesis of flavanone derivatives has led to the discovery of compounds with significant antimicrobial activity, implying potential applications in combating bacterial and fungal infections (Ali, Rahim, & Islam, 2017).
4. Biopharmaceutical Studies and Skin Permeation
- Prenylated flavanones have been studied for their permeation through human skin, suggesting their potential in topical therapeutic applications and transdermal drug delivery systems (Bustos-Salgado et al., 2020).
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-8-(2-hydroxypropan-2-yl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-20(2,24)18-8-13-16(25-18)6-5-12-15(23)9-17(26-19(12)13)11-4-3-10(21)7-14(11)22/h3-7,17-18,21-22,24H,8-9H2,1-2H3/t17-,18?/m0/s1 |
InChI Key |
JXVOAHGNNBAJCD-ZENAZSQFSA-N |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O |
Synonyms |
(2S)-2',4'-dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro(2,3-h)flavanone 2',4'-dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro(2,3-h)flavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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